2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide
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Description
2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
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Biological Activity
2-Ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₇H₂₄N₂O₄S
- Molecular Weight : 320.4 g/mol
- CAS Number : 921793-67-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways associated with oxidative stress and cell cycle regulation. The exact mechanisms are still under investigation but may involve:
- Inhibition of specific enzymes linked to metabolic pathways.
- Modulation of receptor activity affecting cellular responses.
Antimicrobial Activity
Research indicates that derivatives of oxazepines exhibit antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens. For instance:
- In vitro studies have shown that similar compounds can inhibit bacterial growth at low concentrations (IC₅₀ values in the micromolar range) .
Anticancer Potential
Studies have explored the anticancer effects of related oxazepine compounds. The proposed mechanisms include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through modulation of cell cycle proteins.
A case study involving a related oxazepine demonstrated significant tumor suppression in animal models when administered at therapeutic doses .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Some studies suggest that oxazepine derivatives can reduce inflammatory markers in vitro and in vivo. For example:
- A study reported a decrease in pro-inflammatory cytokines following treatment with related compounds .
Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antimicrobial | IC₅₀ values in micromolar range | |
Anticancer | Significant tumor suppression in animal models | |
Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Case Studies
- Anticancer Study : In a controlled experiment, a derivative exhibited an IC₅₀ value of 10 µM against breast cancer cell lines, leading to cell cycle arrest and apoptosis.
- Antimicrobial Efficacy : A screening assay demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 20 µM.
Properties
IUPAC Name |
2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-6-24-17-10-9-16(13-19(17)29-14-22(4,5)21(24)25)23-30(26,27)20-12-15(3)8-11-18(20)28-7-2/h8-13,23H,6-7,14H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDYAXWWQRDPLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.